

Nelfinavir Sulfoxide (CAS 1041389-28-9): An In-Depth Technical Guide

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Compound of Interest		
Compound Name:	Nelfinavir Sulfoxide	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Nelfinavir, an antiretroviral protease inhibitor, has garnered significant attention for its therapeutic applications beyond HIV treatment, notably in oncology. The metabolism of Nelfinavir yields several byproducts, including **Nelfinavir Sulfoxide** (CAS 1041389-28-9). This technical guide provides a comprehensive overview of **Nelfinavir Sulfoxide**, including its chemical properties, plausible synthetic and analytical methodologies, and a discussion of the known biological activities of its parent compound, Nelfinavir. This document is intended to serve as a foundational resource for researchers engaged in the study of Nelfinavir metabolism and its implications in drug development.

Introduction

Nelfinavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the lifecycle of the virus.[1] Beyond its established role in HIV therapy, Nelfinavir has demonstrated promising anticancer properties.[2][3] The biotransformation of Nelfinavir in the body is complex, involving multiple cytochrome P450 enzymes and resulting in a variety of metabolites.[4] One such metabolite is **Nelfinavir Sulfoxide**, an oxidative derivative of the parent drug. This compound is also recognized as a process impurity in the synthesis of Nelfinavir, designated as Nelfinavir Impurity B. Understanding the characteristics of this sulfoxide is crucial for a complete comprehension of Nelfinavir's pharmacology and for the development of robust analytical methods for quality control.



Chemical and Physical Properties

A summary of the key chemical and physical properties of **Nelfinavir Sulfoxide** is presented in Table 1. This data is essential for the design of experimental protocols, including synthesis, purification, and analytical method development.

Property	Value	Reference
CAS Number	1041389-28-9	[5]
Molecular Formula	C32H45N3O5S	[5]
Molecular Weight	583.79 g/mol	[6]
Synonyms	Nelfinavir Impurity B, Nelfinavir Related Compound A	[7]
Chemical Name	(3S,4aS,8aS)-N-(1,1-Dimethylethyl)decahydro-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-(phenylsulfinyl)butyl]-3-isoquinolinecarboxamide	[6]
Storage Temperature	2-8°C Refrigerator	[6]

Experimental Protocols Synthesis of Nelfinavir Sulfoxide

While a specific, detailed protocol for the synthesis of **Nelfinavir Sulfoxide** is not readily available in the public domain, a plausible method can be inferred from the synthesis of Nelfinavir and general chemical principles of sulfide oxidation. The most direct approach would be the controlled oxidation of Nelfinavir.

Objective: To synthe	esize Nelfinavir S u	ulfoxide by the o	oxidation of Nelfinavir.
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Materials:



- Nelfinavir
- Oxidizing agent (e.g., hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA))
- Solvent (e.g., dichloromethane, methanol)
- Buffer (if using hydrogen peroxide, e.g., sodium bicarbonate)
- Silica gel for column chromatography
- Eluent (e.g., ethyl acetate/hexane mixture)

Methodology:

- Dissolution: Dissolve a known quantity of Nelfinavir in a suitable organic solvent, such as dichloromethane.
- Oxidation: Cool the solution in an ice bath. Add a controlled amount (typically 1.0 to 1.2 equivalents) of the oxidizing agent (e.g., m-CPBA) portion-wise to the stirred solution. The reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the conversion of the starting material and to minimize over-oxidation to the corresponding sulfone.
- Quenching: Once the reaction is complete, quench any excess oxidizing agent. For m-CPBA, this can be achieved by washing with a solution of sodium bisulfite. For hydrogen peroxide, a wash with a saturated solution of sodium thiosulfate can be used.
- Extraction: Perform an aqueous workup to remove water-soluble byproducts. The organic layer containing the product is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel using an
 appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate Nelfinavir
 Sulfoxide from unreacted Nelfinavir and any sulfone byproduct.
- Characterization: The purified product should be characterized by techniques such as ¹H
 NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.



Analytical Method for Nelfinavir Sulfoxide

A robust analytical method is essential for the quantification of **Nelfinavir Sulfoxide**, either as a metabolite in biological matrices or as an impurity in pharmaceutical preparations. A high-performance liquid chromatography (HPLC) method coupled with ultraviolet (UV) or mass spectrometric (MS) detection is the standard approach.

Objective: To develop an HPLC-UV/MS method for the detection and quantification of **Nelfinavir Sulfoxide**.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector
- Mass Spectrometer (optional, for higher sensitivity and specificity)
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μm)

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid or ammonium acetate (for mobile phase modification)
- Nelfinavir Sulfoxide reference standard

Methodology:

- Standard Preparation: Prepare a stock solution of the **Nelfinavir Sulfoxide** reference standard in a suitable solvent (e.g., methanol or acetonitrile). From this stock, prepare a series of calibration standards by serial dilution.
- Sample Preparation:



- For Pharmaceutical Preparations: Dissolve the drug substance or product in the mobile phase or a suitable solvent to a known concentration.
- For Biological Matrices (e.g., Plasma): Perform a protein precipitation step by adding a
 threefold volume of cold acetonitrile to the plasma sample. Vortex and centrifuge to pellet
 the precipitated proteins. The supernatant can be directly injected or further concentrated
 and reconstituted in the mobile phase.
- Chromatographic Conditions:
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile with 0.1% formic acid
 - Gradient Elution: A linear gradient from a lower to a higher percentage of Mobile Phase B over a suitable time (e.g., 10-15 minutes) to ensure separation from Nelfinavir and other related substances.
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30°C
 - Injection Volume: 10 μL

Detection:

- UV/PDA: Monitor at a wavelength where Nelfinavir and its metabolites have significant absorbance (e.g., 220-260 nm).
- MS: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the protonated molecular ion [M+H]⁺ of **Nelfinavir Sulfoxide**.
- Quantification: Construct a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of Nelfinavir Sulfoxide in the samples by interpolating their peak areas from the calibration curve.



Biological Activity and Signaling Pathways of Nelfinavir

Currently, there is a lack of specific data on the biological activity and the signaling pathways directly affected by **Nelfinavir Sulfoxide**. The majority of research has focused on the parent drug, Nelfinavir, and its primary active metabolite, M8 (hydroxy-t-butylamide). The information presented here pertains to Nelfinavir, providing a context for the potential, yet uninvestigated, activities of its sulfoxide metabolite.

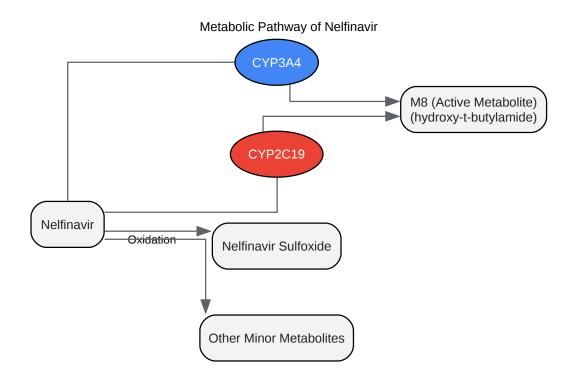
Nelfinavir has been shown to exhibit significant anticancer activity through the modulation of several key cellular signaling pathways.[8]

- Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): Nelfinavir can induce ER stress, leading to the activation of the UPR. This can trigger apoptosis in cancer cells that are highly dependent on protein synthesis and folding machinery.[8][9]
- PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation and is
 often dysregulated in cancer. Nelfinavir has been shown to inhibit the phosphorylation of Akt,
 thereby downregulating this survival pathway.[9]
- Proteasome Inhibition: Nelfinavir can inhibit the chymotrypsin-like activity of the proteasome, leading to the accumulation of ubiquitinated proteins and the induction of apoptosis.[8]
- Autophagy Modulation: Nelfinavir's effects on autophagy are complex and can be cell-type dependent, sometimes promoting and at other times inhibiting this cellular degradation and recycling process.[8][9]

The metabolic conversion of Nelfinavir to **Nelfinavir Sulfoxide** could potentially alter its interaction with these signaling pathways. Further research is warranted to elucidate the specific biological role of this metabolite.

Visualizations Metabolic Pathway of Nelfinavir





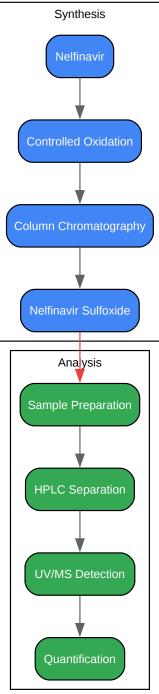
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Caption: Metabolic conversion of Nelfinavir.

Experimental Workflow for Nelfinavir Sulfoxide Synthesis and Analysis



Workflow for Nelfinavir Sulfoxide Synthesis & Analysis



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Caption: Synthesis and analysis workflow.



Conclusion

Nelfinavir Sulfoxide is a relevant molecule in the context of Nelfinavir research and development, both as a metabolite and a process impurity. While specific, published experimental protocols for its synthesis and analysis are not abundant, established chemical and analytical principles provide a clear path for its preparation and quantification. The extensive research into the biological activities of the parent drug, Nelfinavir, particularly its anticancer effects, lays the groundwork for future investigations into the potential biological role of **Nelfinavir Sulfoxide**. This guide provides a consolidated resource to facilitate such research endeavors. Further studies are essential to fully characterize the pharmacological and toxicological profile of this metabolite.

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